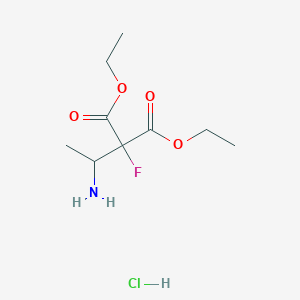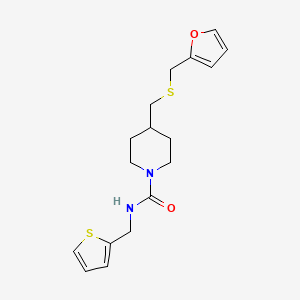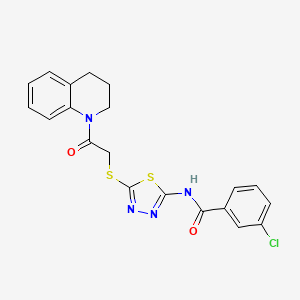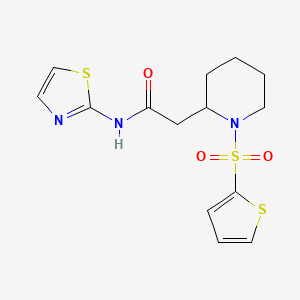![molecular formula C15H19NO6 B2501920 2-(3-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid CAS No. 2344680-59-5](/img/structure/B2501920.png)
2-(3-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(3-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid" is a complex organic molecule that appears to be related to various research areas, including the synthesis of antimicrobial agents and the study of molecular structures through vibrational spectroscopy and DFT calculations. Although none of the provided papers directly discuss this exact compound, they do provide insights into similar compounds and their properties, synthesis, and potential applications .
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions, as seen in the creation of 1,3,4-thiadiazole derivatives from carboxylic acid groups with thiosemicarbazide . Another method includes the hydrolysis of nitriles to obtain the corresponding acetic acid, which can then be converted into acyl chlorides for further reactions with amines and pyrazoles . These methods suggest that the synthesis of the compound may also involve similar cyclization or hydrolysis steps followed by acylation to introduce the desired functional groups.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic methods and theoretical calculations. For instance, vibrational spectroscopy and DFT calculations have been used to characterize dipeptide structures and understand their vibrational properties . The molecular structure of another compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, was elucidated by regioselective bromination, indicating the influence of electron-withdrawing and electron-donating substituents on the phenyl ring . These studies provide a foundation for analyzing the molecular structure of the compound , which may also exhibit specific vibrational properties and electronic effects due to its substituents.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes acylation reactions to form amides and pyrazoles . Additionally, esterification and reaction with tert-butyl nitrate ester and iodomethane have been used to synthesize specific ester derivatives . These reactions highlight the potential reactivity of the carboxylic acid and ester groups in the compound of interest, suggesting that it may also undergo similar acylation and esterification reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their molecular structures and synthesis methods. For example, the presence of methoxy and acetyl groups can influence the acidity and solubility of the compounds . The formation of dimers in the crystalline state through hydrogen bonding is another common property observed . These insights can be applied to predict the solubility, acidity, and potential for dimerization of the compound .
科学的研究の応用
Sorption Studies and Environmental Impact
Research on Complex Organic Compounds
Studies have explored the sorption behavior of various organic compounds, including herbicides like 2,4-D, on soil and minerals. This research is crucial for understanding how similar complex compounds interact with environmental matrices, which could inform remediation strategies for contaminated sites and improve agricultural practices (Werner, Garratt, & Pigott, 2012).
Pyrolysis of Polysaccharides
Potential for Biofuel Production
The pyrolysis of polysaccharides, a process relevant to biomass conversion, has been studied to understand the chemical mechanisms involved in the formation of valuable compounds like acetic acid, formic acid, and others. Insights from these studies can guide the development of biofuels and other sustainable energy sources, demonstrating the versatility of organic compounds in energy applications (Ponder & Richards, 2010).
Wastewater Treatment in the Pesticide Industry
Environmental Protection Efforts
Research into treating wastewater from the pesticide industry, which contains various toxic pollutants, showcases the importance of developing and applying complex organic compounds for environmental protection. These efforts highlight the role of chemical research in mitigating the impact of industrial activities on natural water sources (Goodwin et al., 2018).
特性
IUPAC Name |
2-(3-methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-15(2,3)22-14(20)16-11(12(17)18)9-6-5-7-10(8-9)13(19)21-4/h5-8,11H,1-4H3,(H,16,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYOFJPBLQVXGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)C(=O)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-{3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2501844.png)
![2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarboxamide](/img/structure/B2501845.png)
![N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2501846.png)



![1-{[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2501852.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2501853.png)

![1-(methylsulfonyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2501855.png)

